molecular formula C14H15ClO4 B2549340 Tert-butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate CAS No. 2108724-95-2

Tert-butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Cat. No.: B2549340
CAS No.: 2108724-95-2
M. Wt: 282.72
InChI Key: GQGVKLZAVZPDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, also known as Boc-4-chlorophenylhydrazine, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents. This compound has been studied for its potential in various applications, including as a reagent in organic synthesis and as a potential therapeutic agent. In

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, related to the Tert-butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, has been synthesized and characterized, indicating its potential as a high energy density material. This compound was analyzed using various spectroscopic methods, including UV-VIS, IR, 1H NMR, and single crystal XRD, demonstrating its utility in material science and chemistry research (Kalaivani, Malarvizhi, & Nethaji, 2012).

Photoactivated Chemical Reactions

  • A study on the degradation of 4-chlorophenol using photoactivated periodate explored the interactions with tert-butyl alcohol, which shares structural similarities with this compound. This research has implications in environmental science and technology, particularly in understanding the pathways and kinetics of chemical degradation under specific conditions (Chia, Tang, & Weavers, 2004).

Polymer Chemistry

  • The synthesis and characterization of a new polythiophene derivative incorporating a tert-butyl group indicate the relevance of similar compounds in the development of processable and multichromic polymers. This research contributes to the understanding of polymer chemistry, particularly in the creation of electrochromic materials (Ozyurt, Gunbas, Durmus, & Toppare, 2008).

Electrochemistry

  • A study on stable N-alkoxyarylaminyl radicals, including those derived from tert-butyl groups, provides insights into their electrochemical properties. This research contributes to the understanding of radical stability and reactivity, essential in various electrochemical applications (Miura & Muranaka, 2006).

Organic Synthesis

  • The compound was used in the asymmetric synthesis of (+)-trachyspic acid, demonstrating its potential as a building block in complex organic synthesis processes. This indicates its applicability in the synthesis of biologically active compounds (Morokuma et al., 2008).

Advanced Oxidation Processes

  • The activation of peroxymonosulfate by bases, in which tert-butyl alcohol was used as a radical scavenger, highlights its relevance in studying advanced oxidation processes for organic pollutant degradation. This is crucial in environmental chemistry for wastewater treatment (Qi et al., 2016).

Properties

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO4/c1-14(2,3)19-13(18)12(17)8-11(16)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGVKLZAVZPDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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